1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 3-phenylpropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 3-phenylpropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dimethoxyaniline+3-Phenylpropyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene, while catalysts like triethylamine may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(2-phenylethyl)urea
- 1-(3,4-Dimethoxyphenyl)-3-(4-phenylbutyl)urea
- 1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)thiourea
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl and 3-phenylpropyl groups contributes to its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-11-10-15(13-17(16)23-2)20-18(21)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFBTUYKDWAQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.